8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester
Description
Chemical Structure: This compound (CAS 1159822-23-7) is an 8-azabicyclo[3.2.1]octane derivative featuring dual carboxylic acid groups at positions 3 and 6. The 8-position is esterified with a phenylmethyl (benzyl) group, resulting in the systematic name 8-azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester .
Properties
Molecular Formula |
C16H18NO4- |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C16H19NO4/c18-15(19)12-8-13-6-7-14(9-12)17(13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/p-1 |
InChI Key |
GGRXHCDVNPOPQW-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 8-Position
Analog 1: 8-(tert-Butyl) Ester (CAS 1222996-05-5)
- Structure : Replaces phenylmethyl with a bulkier tert-butyl group.
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol .
- Stability: Requires refrigerated storage (2–8°C), indicating higher sensitivity to thermal degradation than the benzyl analog .
Analog 2: 8-Ethyl Ester (CAS 354818-43-2)
Stereochemical Variations
Analog 3: (1S,5S)-8-[(Benzyloxy)carbonyl] Derivative
Functional Group Modifications
Analog 4: 3-(Benzoyloxy)-8-Methyl Derivative (CAS 50–36–2)
- Structure : Substitutes one carboxylic acid with a benzoyloxy group and introduces a methyl group at the 8-position.
- Molecular Formula: C₁₇H₂₁NO₄
- Molecular Weight : 303.4 g/mol .
- Key Differences :
Analog 5: 3-(Hydroxymethyl) Derivative (CAS 273376-39-9)
Data Table: Structural and Functional Comparison
Biological Activity
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester, also known as a derivative of the bicyclic compound system, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 251.31 g/mol
Pharmacological Properties
Research indicates that compounds in the 8-azabicyclo[3.2.1]octane family exhibit significant monoamine reuptake inhibition properties. These compounds are being studied for their potential use in treating various psychiatric disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive-Compulsive Disorder (OCD)
The mechanism of action primarily involves inhibition of serotonin, norepinephrine, and dopamine transporters, which enhances neurotransmitter availability in synaptic clefts, thereby improving mood and cognitive functions .
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that derivatives of 8-azabicyclo[3.2.1]octane significantly inhibited serotonin reuptake in vitro, suggesting their potential as antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
- Neurotransmitter Interaction : Another research highlighted that these compounds could selectively inhibit dopamine transporters without affecting serotonin transporters, indicating a unique profile that may reduce side effects associated with broader-spectrum monoamine reuptake inhibitors .
- Pain Management : The analgesic properties of these compounds were examined in animal models, showing promising results in reducing pain responses without significant sedation or cognitive impairment .
Comparative Biological Activity Table
| Compound Name | Monoamine Reuptake Inhibition | Therapeutic Use | Side Effects |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane Derivative | High | Depression, Anxiety | Minimal |
| Traditional Tricyclic Antidepressants | Moderate | Depression | Cardiovascular Issues |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | High | Depression | Gastrointestinal Issues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
